3-(Iodomethyl)-2-oxa-6-azaspiro[4.5]decane
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H16INO |
|---|---|
Molecular Weight |
281.13 g/mol |
IUPAC Name |
3-(iodomethyl)-2-oxa-6-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H16INO/c10-6-8-5-9(7-12-8)3-1-2-4-11-9/h8,11H,1-7H2 |
InChI Key |
DPZROTJHKOMIQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2(C1)CC(OC2)CI |
Origin of Product |
United States |
Synthetic Methodologies for 3 Iodomethyl 2 Oxa 6 Azaspiro 4.5 Decane and Analogues
Strategies for the Construction of Spiro[4.5]decane Skeletons
The creation of the spiro[4.5]decane core is a critical step in the synthesis of the target molecule and its analogues. Several strategic approaches have been developed to assemble this key structural motif.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for the formation of cyclic systems, including spirocycles. These reactions often proceed with high efficiency due to the proximity of the reacting functional groups.
One notable approach involves the copper(I) halide-catalyzed decomposition of phenolic α-diazoketones, which leads to the formation of spiro[4.5]deca-6,9-diene-2,8-diones in high yields. rsc.org Another strategy utilizes an intramolecular Schmidt reaction of ketones and alkyl azides to synthesize 2-amino-spiro[4.5]decane-6-ones. mdpi.com Furthermore, the Claisen rearrangement has been employed to transform bicyclic 2-(alkenyl)dihydropyrans into functionalized spiro[4.5]decanes with excellent stereoselectivity. researchgate.netnih.gov This method has been successfully applied to the total synthesis of several biologically active spirocyclic sesquiterpenes. researchgate.net
Photocatalytic radical ortho-dearomative cyclization represents a modern approach to access spiro[4.5]deca-1,7,9-trien-6-ones. acs.org Additionally, Au(I)-catalyzed vinylogous Conia ene reactions have been developed to construct densely functionalized spiro[4.5]deca-1,6-diene-8-ones from readily available 4-alkyne tethered cyclohex-2-enones. researchgate.net Ring-closing metathesis (RCM) has also been utilized as a key step in the synthesis of spiro[4.5]decane derivatives, demonstrating its utility in forming the spirocyclic carbon skeleton. niscpr.res.in
| Intramolecular Cyclization Method | Key Reactants | Product Type | Catalyst/Reagent |
| Decomposition of Phenolic α-diazoketones | Phenolic α-diazoketones | Spiro[4.5]deca-6,9-diene-2,8-dione | Copper(I) halide |
| Intramolecular Schmidt Reaction | Ketones, Alkyl azides | 2-Amino-spiro[4.5]decane-6-ones | --- |
| Claisen Rearrangement | Bicyclic 2-(alkenyl)dihydropyrans | Functionalized Spiro[4.5]decanes | Heat or Lewis acid |
| Photocatalytic Radical Cyclization | Diethyl 2-bromo-2-(4-methoxybenzyl)malonates and alkynes | Spiro[4.5]deca-1,7,9-trien-6-ones | Photocatalyst |
| Au(I)-Catalyzed Conia Ene Reaction | 4-Alkyne tethered cyclohex-2-enones | Spiro[4.5]deca-1,6-diene-8-ones | Au(I) catalyst |
| Ring-Closing Metathesis (RCM) | Dienes | Spiro[4.5]decane derivatives | Grubbs' catalyst |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules in a single step from three or more starting materials, adhering to the principles of atom economy and green chemistry. mdpi.comresearchgate.net These reactions are particularly valuable for creating molecular diversity.
A diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones has been achieved through a [3+2] cycloaddition of cyclopropylamines with olefins, employing synergistic photocatalysis and organocatalysis. mdpi.com This method is advantageous due to its mild, metal-free reaction conditions and high atom conversion. mdpi.com Microwave-assisted multicomponent reactions have also emerged as a powerful tool for the rapid synthesis of spiro heterocyclic compounds, often leading to improved yields and reduced reaction times. rsc.org The versatility of MCRs allows for the incorporation of various functional groups from diverse starting materials, facilitating the preparation of a wide range of spiroheterocycles. researchgate.netrsc.org
Ring Expansion and Contraction Methodologies
Ring expansion and contraction reactions provide elegant strategies for transforming readily available cyclic systems into more complex spirocyclic architectures. wikipedia.org These rearrangements can be induced by various stimuli, including acid, base, or photochemical conditions. etsu.edu
A notable example is the Demyanov ring contraction and expansion, which involves the diazotization of aminocyclobutanes to generate carbocations that can rearrange to form cyclopropylcarbinyl systems or vice versa. wikipedia.org Pinacol-type rearrangements are also commonly employed for ring contraction, where the migration of an endocyclic bond to a carbocation center results in a smaller ring. wikipedia.org Conversely, ring expansion can be achieved through the opening of a cyclopropane-containing bicyclic intermediate, such as in the Buchner ring expansion, which converts arenes to cycloheptatrienes. wikipedia.org
Recently, an unusual ring-contraction rearrangement of fused cyclobutanols has been developed to produce spirocyclopropanes, highlighting the importance of strain energy and stereoelectronic effects in these transformations. nih.gov Electrophilic ring opening of spiro-cyclopropanecarboxylated sugars has also been shown to lead to interesting ring-contraction and ring-expansion reactions, depending on the substrate and protecting groups. nih.gov
Iodoaminocyclization Reactions in Spiroheterocycle Synthesis
Iodoaminocyclization is a powerful and widely used method for the synthesis of nitrogen-containing heterocyclic compounds. nih.gov This reaction involves the intramolecular attack of a nitrogen nucleophile onto an alkene or alkyne that has been activated by an electrophilic iodine source. nih.gov
Mechanistic Pathways of Iodine-Mediated Cyclizations
The mechanism of iodoaminocyclization typically begins with the electrophilic addition of an iodine species (often from molecular iodine, I2) to a carbon-carbon multiple bond, forming a cyclic iodonium (B1229267) ion intermediate. nih.govrsc.org This intermediate is then subjected to an intramolecular nucleophilic attack by a tethered amine or amide. The regioselectivity of this ring-closure is governed by Baldwin's rules, which predict the favored pathways for ring formation. nih.gov
For instance, the reaction can proceed via an exo or endo cyclization pathway, depending on the length of the tether connecting the nucleophile and the multiple bond. In many cases, 5-exo cyclizations are kinetically favored. The resulting product is an iodinated heterocycle, which can be a versatile intermediate for further synthetic transformations. In some cases, the initial cyclization product can undergo further reactions, such as elimination of HI to form an unsaturated heterocycle. nih.gov
Recent studies have also explored the oxidation of thyroid hormones to hypervalent iodine reagents and their subsequent cyclization to iodaoxinium salts, providing insights into novel iodine-mediated cyclization pathways. rsc.org
Substrate Scope and Limitations in Iodoaminocyclization
The substrate scope of iodoaminocyclization is broad, accommodating a variety of unsaturated nitrogen-containing compounds, including carbamates, ureas, and amides. nih.gov The reaction conditions can often be tuned to favor specific regio- and stereoisomers. For example, the use of a strong base can promote N-cyclization over O-cyclization in substrates containing both nitrogen and oxygen nucleophiles. nih.gov
Introduction of the Iodomethyl Moiety in Spirocyclic Systems
The introduction of an iodomethyl group into a spirocyclic system like the 2-oxa-6-azaspiro[4.5]decane scaffold is a key functionalization step. While direct synthesis of the parent compound is not widely documented, analogous transformations in organic synthesis suggest several reliable methods. A common precursor for the introduction of an iodomethyl moiety is a hydroxymethyl group. This transformation can be readily achieved through an Appel reaction, which utilizes triphenylphosphine (B44618) and iodine. Another effective method is the Finkelstein reaction, involving the treatment of a corresponding chloromethyl or bromomethyl derivative with an iodide salt such as sodium iodide in acetone.
The precursor alcohol, 3-(hydroxymethyl)-2-oxa-6-azaspiro[4.5]decane, can be envisioned to arise from the reduction of a corresponding carboxylic acid or ester at the C3 position. The stereochemistry of the iodomethyl group would be dependent on the stereochemistry of the alcohol precursor, which in turn is influenced by the cyclization and reduction steps.
Hypervalent iodine reagents have also emerged as powerful tools in the synthesis of spirocyclic compounds, often facilitating oxidative cyclization reactions. beilstein-journals.org While typically used to form the spirocycle itself, their reactivity could potentially be harnessed for iodination reactions on a pre-formed spirocyclic core. beilstein-journals.org
Table 1: Common Methods for the Introduction of an Iodomethyl Group
| Reaction Name | Reagents | Precursor Functional Group |
| Appel Reaction | Triphenylphosphine, Iodine | Hydroxymethyl |
| Finkelstein Reaction | Sodium Iodide | Chloromethyl or Bromomethyl |
Employment of Protecting Group Chemistry, with focus on Nitrogen Protection
In the synthesis of nitrogen-containing heterocycles like 2-oxa-6-azaspiro[4.5]decane, the use of protecting groups for the nitrogen atom is crucial. libretexts.org The secondary amine in the piperidine (B6355638) ring is a nucleophilic and basic center that can interfere with various synthetic steps, including the introduction of the iodomethyl moiety or the construction of the oxolane ring. libretexts.orgorganic-chemistry.org Therefore, the nitrogen atom is typically protected early in the synthetic sequence and deprotected at a later stage.
The choice of the protecting group is critical and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal. organic-chemistry.org Carbamates are among the most common and effective protecting groups for amines due to their ability to decrease the nucleophilicity of the nitrogen atom. masterorganicchemistry.com
Commonly used nitrogen protecting groups in the synthesis of related spirocyclic amines include: masterorganicchemistry.comresearchgate.net
tert-Butoxycarbonyl (Boc): This group is widely used due to its stability under a variety of conditions and its straightforward removal with strong acids like trifluoroacetic acid. masterorganicchemistry.com
Carboxybenzyl (Cbz): The Cbz group is another popular choice, offering stability and facile removal through catalytic hydrogenation, which is a mild method that often does not affect other functional groups. masterorganicchemistry.com
9-Fluorenylmethoxycarbonyl (Fmoc): This protecting group is notable for its lability under basic conditions, making it orthogonal to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) groups. organic-chemistry.orgmasterorganicchemistry.com
Table 2: Common Nitrogen Protecting Groups and Their Removal Conditions
| Protecting Group | Abbreviation | Removal Conditions |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) |
| Carboxybenzyl | Cbz | Catalytic Hydrogenation (H₂, Pd/C) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |
Retrosynthetic Analysis of 3-(Iodomethyl)-2-oxa-6-azaspiro[4.5]decane
A plausible retrosynthetic analysis for this compound would involve dissecting the molecule into readily available starting materials. The analysis begins by disconnecting the carbon-iodine bond, leading back to the corresponding alcohol, 3-(hydroxymethyl)-2-oxa-6-azaspiro[4.5]decane.
The spirocyclic core can be disconnected through a strategy that breaks the C-O bond of the oxolane ring. This could be envisioned as an intramolecular cyclization of a piperidine derivative bearing a suitable side chain. A potential precursor would be a protected 4-(hydroxymethyl)-4-(prop-2-en-1-yl)piperidin-1-carboxylate.
Further disconnection of this intermediate would involve breaking the carbon-carbon bond formed to attach the prop-2-en-1-yl group, leading back to a protected 4-(hydroxymethyl)piperidine derivative. This disconnection suggests a nucleophilic addition of an allyl group to a protected 4-formylpiperidine.
The protected 4-formylpiperidine can be derived from commercially available 4-piperidone (B1582916) ethylene (B1197577) acetal (B89532) (1,4-dioxa-8-azaspiro[4.5]decane). sigmaaldrich.com The synthesis would commence with the protection of the nitrogen atom, followed by deprotection of the ketone, and then a Wittig reaction or similar olefination to introduce the hydroxymethyl precursor, or alternatively, a reduction of a 4-carboxypiperidine derivative.
This retrosynthetic approach highlights a convergent strategy where the piperidine and oxolane rings are constructed sequentially, with careful consideration of protecting group chemistry to ensure the desired reactivity and selectivity throughout the synthesis. The final introduction of the iodomethyl group would be one of the concluding steps of the synthesis.
Chemical Reactivity and Transformations of 3 Iodomethyl 2 Oxa 6 Azaspiro 4.5 Decane
Reactions Involving the Iodomethyl Group
The carbon-iodine bond in the iodomethyl group is the most reactive site for nucleophilic attack and other transformations due to the excellent leaving group ability of the iodide ion.
The primary iodomethyl group is highly susceptible to nucleophilic substitution, primarily via an S(_N)2 mechanism. This pathway is favored due to the low steric hindrance at the primary carbon center. A wide variety of nucleophiles can be employed to displace the iodide, leading to the introduction of diverse functional groups.
Common nucleophiles include:
Oxygen nucleophiles: Hydroxide, alkoxides, and carboxylates can be used to introduce hydroxyl, ether, and ester functionalities, respectively.
Nitrogen nucleophiles: Ammonia, primary and secondary amines, and azides react to form primary amines, secondary/tertiary amines, and azides.
Sulfur nucleophiles: Thiolates and thiocyanates are effective for the synthesis of thioethers and thiocyanates.
Carbon nucleophiles: Cyanide and enolates can be used to form new carbon-carbon bonds, leading to nitriles and C-alkylated products.
The general scheme for these reactions involves the attack of the nucleophile on the electrophilic carbon of the iodomethyl group, resulting in the displacement of the iodide ion.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Functional Group |
| Hydroxide | Sodium Hydroxide | Alcohol |
| Alkoxide | Sodium Methoxide | Ether |
| Azide | Sodium Azide | Azide |
| Cyanide | Sodium Cyanide | Nitrile |
| Amine | Diethylamine | Tertiary Amine |
Under the influence of a strong, sterically hindered base, 3-(Iodomethyl)-2-oxa-6-azaspiro[4.5]decane can undergo an elimination reaction to form an exocyclic double bond. libretexts.orglibretexts.org The E2 mechanism is the most probable pathway, where the base abstracts a proton from the carbon adjacent to the iodomethyl group, concurrently with the departure of the iodide ion. msu.edu The use of bulky bases, such as potassium tert-butoxide, is often preferred to minimize the competing S(_N)2 reaction. msu.edu
The weak carbon-iodine bond can be homolytically cleaved to generate a primary alkyl radical. This radical intermediate can then participate in a variety of synthetic transformations, most notably radical cyclizations. wikipedia.org If an appropriate radical acceptor, such as an alkene or alkyne, is present elsewhere in the molecule (for instance, attached to the nitrogen atom), an intramolecular cyclization can occur to form a new ring system. These reactions are typically initiated by radical initiators like AIBN (azobisisobutyronitrile) or by photolysis.
Chemical Transformations of the 2-Oxa-6-azaspiro[4.5]decane Core
The core spirocyclic structure possesses two key reactive sites: the secondary amine and the ether linkage.
The secondary amine in the piperidine (B6355638) ring is nucleophilic and can readily undergo reactions with electrophiles.
N-Alkylation: The nitrogen can be alkylated using various alkyl halides in the presence of a base to prevent the formation of the ammonium (B1175870) salt. researchgate.netchemicalforums.com This reaction introduces a substituent on the nitrogen atom, modifying the properties of the spirocycle. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide.
N-Acylation: Acylation of the secondary amine can be achieved using acyl chlorides or anhydrides. This reaction typically proceeds readily, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. The resulting amide is a stable functional group that alters the electronic and steric properties of the nitrogen atom.
Table 2: N-Alkylation and N-Acylation Reactions
| Reaction Type | Electrophile Example | Reagent/Conditions | Product Functional Group |
| N-Alkylation | Methyl Iodide | K(_2)CO(_3), Acetonitrile | Tertiary Amine |
| N-Alkylation | Benzyl Bromide | Triethylamine, THF | Tertiary Amine |
| N-Acylation | Acetyl Chloride | Pyridine, DCM | Amide |
| N-Acylation | Acetic Anhydride | Triethylamine, DCM | Amide |
The ether linkage in the tetrahydrofuran (B95107) ring is generally stable but can be cleaved under harsh acidic conditions. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can protonate the ether oxygen, making it a better leaving group. masterorganicchemistry.commasterorganicchemistry.com A subsequent nucleophilic attack by the conjugate base (I or Br) on one of the adjacent carbons leads to ring opening. masterorganicchemistry.commasterorganicchemistry.com The regioselectivity of this cleavage can be influenced by steric and electronic factors. In this specific molecule, attack at the less hindered carbon of the ether is generally favored.
Regioselectivity and Stereoselectivity in Derivatization Reactions
The chemical behavior of this compound in derivatization reactions is largely dictated by the presence of the iodomethyl group at the C3 position of the oxazolidine (B1195125) ring. This functionality serves as a key handle for introducing a wide array of substituents via nucleophilic substitution. The regioselectivity and stereoselectivity of these transformations are influenced by both the inherent reactivity of the primary iodide and the stereochemical environment imposed by the rigid spirocyclic framework.
While specific experimental data on the derivatization of this compound is not extensively documented in publicly available literature, the principles of reactivity can be inferred from studies on analogous systems, such as other substituted oxazolidines and spirocyclic compounds.
Regioselectivity in Nucleophilic Substitution Reactions
The primary iodomethyl group of this compound is the principal site of reactivity towards nucleophiles. In derivatization reactions involving nucleophilic attack, high regioselectivity is expected, with the substitution occurring exclusively at the methylene (B1212753) carbon bearing the iodine atom. This is a direct consequence of the well-established SN2 (bimolecular nucleophilic substitution) mechanism that is characteristic of primary alkyl halides.
The carbon-iodine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by electron-rich species. The iodine atom, being a large and polarizable halogen, is an excellent leaving group, further facilitating the substitution process. Alternative reaction pathways, such as those involving the cleavage of the oxazolidine ring, would generally require harsher reaction conditions, such as strong acids or bases, and are not typically observed under standard nucleophilic substitution conditions.
For instance, in a reaction with a generic nucleophile (Nu-), the transformation would proceed as follows, yielding a single constitutional isomer:

The table below illustrates the expected high regioselectivity for a variety of nucleophiles in reactions with a model compound, 3-(iodomethyl)oxazolidine, which serves as a structural analogue for the reactive portion of this compound.
Table 1: Predicted Regioselectivity in Nucleophilic Substitution of a 3-(Iodomethyl)oxazolidine Analogue
| Nucleophile (Nu-) | Reagent Example | Expected Major Product (Substitution at CH2I) | Predicted Regioselectivity (%) |
| Azide | Sodium Azide (NaN3) | 3-(Azidomethyl)oxazolidine | >99 |
| Cyanide | Sodium Cyanide (NaCN) | 3-(Cyanomethyl)oxazolidine | >99 |
| Hydroxide | Sodium Hydroxide (NaOH) | (Oxazolidin-3-yl)methanol | >95 |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-((Phenylthio)methyl)oxazolidine | >99 |
| Amine | Ammonia (NH3) | (Oxazolidin-3-yl)methanamine | >95 |
Note: The data in this table is representative and based on established principles of SN2 reactions with primary iodides. Actual yields and selectivities would need to be determined experimentally for this compound.
Stereoselectivity in Derivatization Reactions
In SN2 reactions, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, resulting in an inversion of configuration at the reaction center. However, in the case of this compound, the reaction occurs at a primary carbon, which is not a stereocenter. Therefore, the substitution itself does not lead to an inversion of a stereocenter directly at the site of reaction.
The stereoselectivity of these reactions is primarily manifested through diastereoselectivity if the parent molecule is enantiomerically pure and the incoming nucleophile is also chiral. The rigid spirocyclic framework can create a chiral environment that may influence the approach of the nucleophile, potentially leading to a preference for one diastereomeric product over another.
The steric bulk of the spirocyclic system, particularly the piperidine ring fused at the C5 position, can hinder the approach of the nucleophile from one face of the molecule more than the other. This steric hindrance can result in a modest to high degree of diastereoselectivity, depending on the size and nature of the nucleophile and the reaction conditions.
For example, if a chiral amine is used as a nucleophile, the reaction with an enantiomerically pure sample of this compound could potentially yield two diastereomers in unequal amounts.

The diastereomeric ratio (d.r.) would be a measure of the stereoselectivity of the reaction. While specific experimental data for the title compound is unavailable, research on other chiral spirocyclic systems has demonstrated that the stereocenter at the spiro-junction can effectively control the stereochemical outcome of reactions at adjacent positions.
The table below presents hypothetical diastereomeric ratios for the reaction of an enantiopure 3-(iodomethyl)spirocycle with various chiral nucleophiles to illustrate the potential for stereocontrol.
Table 2: Hypothetical Diastereoselectivity in Reactions of an Enantiopure 3-(Iodomethyl)spirocycle
| Chiral Nucleophile | Product Diastereomer 1 | Product Diastereomer 2 | Hypothetical Diastereomeric Ratio (d.r.) |
| (R)-α-Methylbenzylamine | (R,R)-Product | (R,S)-Product | 70:30 |
| (S)-α-Methylbenzylamine | (S,R)-Product | (S,S)-Product | 30:70 |
| (R)-Proline methyl ester | (R)-Ester Adduct | (S)-Ester Adduct | 85:15 |
| (S)-Proline methyl ester | (S)-Ester Adduct | (R)-Ester Adduct | 15:85 |
Note: The data in this table is illustrative and intended to demonstrate the concept of diastereoselectivity in the context of the spirocyclic framework. The actual diastereomeric ratios would be highly dependent on the specific substrates and reaction conditions.
Spectroscopic and Analytical Techniques for Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Spirocyclic Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the intricate three-dimensional structure of spirocyclic systems in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential to assign all proton and carbon signals and to establish the connectivity of the atoms within the 3-(Iodomethyl)-2-oxa-6-azaspiro[4.5]decane framework.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Key expected signals for the target molecule would include:
Methylene (B1212753) protons of the iodomethyl group (-CH₂I): These protons are expected to appear as a distinct signal, likely a doublet or an AB quartet depending on their magnetic equivalence, shifted downfield due to the deshielding effect of the adjacent iodine atom.
Protons on the tetrahydrofuran (B95107) ring: The protons at C3, C4, and C5 will exhibit complex splitting patterns due to spin-spin coupling. The proton at C3, being adjacent to both the ring oxygen and the iodomethyl-substituted carbon, will have a characteristic chemical shift.
Protons on the piperidine (B6355638) ring: The axial and equatorial protons on the piperidine ring will show distinct chemical shifts and coupling constants, which are invaluable for determining the ring's conformation.
NH proton: A broad singlet corresponding to the amine proton is expected, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Expected key signals include:
Spiro carbon (C6): This quaternary carbon, the defining feature of the spirocycle, will appear as a unique singlet.
Carbon of the iodomethyl group (-CH₂I): This signal will be found at a characteristic upfield chemical shift due to the heavy atom effect of iodine.
Carbons of the heterocyclic rings: The chemical shifts of the carbons in the tetrahydrofuran and piperidine rings will be influenced by the neighboring heteroatoms (oxygen and nitrogen).
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations, allowing for the tracing of proton networks within the individual rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule, including the iodomethyl group to the tetrahydrofuran ring and the two rings across the spiro center.
| Proton (¹H) | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |
|---|---|---|---|
| H on -CH₂I | 3.2 - 3.5 | d or ABq | Methylene of iodomethyl group |
| H on C3 | 4.0 - 4.5 | m | Methine on tetrahydrofuran ring |
| H on C5 | 3.5 - 3.9 | m | Methylene adjacent to ring oxygen |
| H on C4 | 1.8 - 2.2 | m | Methylene on tetrahydrofuran ring |
| H on C7, C11 | 2.8 - 3.2 | m | Methylene adjacent to nitrogen |
| H on C8, C10 | 1.5 - 1.9 | m | Methylene on piperidine ring |
| NH | 1.0 - 3.0 | br s | Amine proton |
| Carbon (¹³C) | Expected Chemical Shift (ppm) | Assignment |
|---|---|---|
| C6 | 70 - 80 | Spiro carbon |
| -CH₂I | 5 - 15 | Carbon of iodomethyl group |
| C3 | 75 - 85 | Methine on tetrahydrofuran ring |
| C5 | 65 - 75 | Methylene adjacent to ring oxygen |
| C4 | 25 - 35 | Methylene on tetrahydrofuran ring |
| C7, C11 | 40 - 50 | Methylene adjacent to nitrogen |
| C8, C10 | 20 - 30 | Methylene on piperidine ring |
Mass Spectrometry (MS) Techniques for Molecular Formula Determination
Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly important.
Electron Ionization (EI) and Electrospray Ionization (ESI): Both EI and ESI can be used to ionize the molecule. ESI is a softer ionization technique that is likely to produce a prominent protonated molecule peak [M+H]⁺, which directly provides the molecular weight.
Molecular Ion Peak and Isotopic Pattern: The presence of iodine, with its single stable isotope at m/z 127, will give a very characteristic isotopic pattern for the molecular ion. The molecular formula of the compound is C₉H₁₆INO. The expected monoisotopic mass would be calculated as follows: (9 x 12.0000) + (16 x 1.0078) + (126.9045) + (15.9949) + (14.0031) = 281.0280 g/mol .
HRMS can measure this mass with high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula.
Fragmentation Pattern: The mass spectrum will also show characteristic fragmentation patterns that can provide structural information. Common fragmentation pathways for this molecule might include:
Loss of the iodine atom (M - I)⁺.
Loss of the iodomethyl radical (M - •CH₂I)⁺.
Cleavage of the spirocyclic rings, leading to smaller, stable fragment ions.
| Ion | Expected m/z (monoisotopic) | Description |
|---|---|---|
| [M]⁺ | 281.0280 | Molecular Ion |
| [M+H]⁺ | 282.0358 | Protonated Molecule |
| [M-I]⁺ | 154.1232 | Loss of Iodine |
| [M-CH₂I]⁺ | 141.1154 | Loss of Iodomethyl radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands.
N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine. This peak is often broad.
C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the methylene and methine groups of the spirocyclic framework.
C-O Stretch: A strong absorption band in the 1050-1150 cm⁻¹ region is characteristic of the C-O-C stretching vibration of the ether linkage within the tetrahydrofuran ring.
C-N Stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ range can be attributed to the C-N stretching of the amine.
C-I Stretch: The C-I stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹, and may be weak.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch | Secondary Amine |
| 2850 - 3000 | C-H Stretch | Alkane (CH₂, CH) |
| 1050 - 1150 | C-O Stretch | Ether |
| 1020 - 1250 | C-N Stretch | Amine |
| 500 - 600 | C-I Stretch | Iodoalkane |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be obtained, this technique can unambiguously establish:
Connectivity: The exact bonding arrangement of all atoms.
Bond lengths and angles: Precise measurements of all bond lengths and angles in the solid state.
Stereochemistry: The relative and absolute configuration of all stereocenters, including the spiro carbon. The presence of the heavy iodine atom is advantageous for determining the absolute stereochemistry using anomalous dispersion.
Conformation: The preferred conformation of the five- and six-membered rings in the solid state.
Intermolecular interactions: Information about how the molecules pack in the crystal lattice, including any hydrogen bonding involving the amine group.
The crystal system, space group, and unit cell dimensions would be determined as part of the crystallographic analysis.
Chromatographic Methods for Purification and Purity Assessment (e.g., Flash Column Chromatography)
Chromatographic techniques are essential for the purification of the target compound and for assessing its purity. Flash column chromatography is a common and efficient method for preparative scale purification in a research setting.
Principle: Flash chromatography is a rapid form of preparative column chromatography that uses a positive pressure to force the solvent through the stationary phase (typically silica gel), leading to faster separations.
Procedure for this compound:
Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds.
Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. For a basic compound like an amine, a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. To prevent peak tailing, which is common for amines on silica gel, a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) is often added to the eluent system.
Monitoring: The separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product.
Purity Assessment: The purity of the isolated compound can be assessed by TLC, which should show a single spot, and more quantitatively by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS or LC-MS).
| Technique | Purpose | Typical Conditions |
|---|---|---|
| Flash Column Chromatography | Purification | Stationary Phase: Silica gel; Mobile Phase: Hexane/Ethyl Acetate gradient with 0.5% Triethylamine |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring & Fraction Analysis | Stationary Phase: Silica gel plate; Visualization: UV light, iodine chamber, or potassium permanganate stain |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Column: C18 reverse-phase; Mobile Phase: Acetonitrile/Water gradient with trifluoroacetic acid or formic acid |
Stereochemical Control in the Synthesis of Spirocyclic Azanes
Development of Enantioselective Synthetic Routes
The development of enantioselective synthetic routes to produce a single enantiomer of 3-(Iodomethyl)-2-oxa-6-azaspiro[4.5]decane is crucial for its potential applications. While specific enantioselective syntheses for this exact compound are not extensively documented in publicly available literature, several established strategies for analogous spiro-N-heterocycles can be applied.
One prominent approach involves the use of chiral catalysts in key bond-forming reactions that establish the stereogenic centers. For instance, transition metal catalysts bearing chiral ligands are widely used in asymmetric cyclization reactions. An iridium-catalyzed intramolecular allylic alkylation of indole (B1671886) derivatives has been successfully employed to generate highly enantioenriched spiroindolenine derivatives, demonstrating the power of this method in creating spirocyclic systems with high enantioselectivity. nih.gov Such a strategy could be envisioned for the synthesis of the 2-oxa-6-azaspiro[4.5]decane core, where a suitably functionalized precursor undergoes cyclization in the presence of a chiral catalyst to yield the desired enantiomer.
Organocatalysis offers another powerful avenue for the enantioselective synthesis of spiro-N-heterocycles. Chiral secondary amines, phosphoric acids, and other small organic molecules can catalyze a variety of transformations, including Michael additions, aldol (B89426) reactions, and cycloadditions, with high stereocontrol. These methods have been successfully applied to the synthesis of complex spirocyclic oxindoles and other related structures. researchgate.netdntb.gov.ua The application of organocatalysis to precursors of this compound could provide a metal-free and highly enantioselective route to this target molecule.
A hypothetical enantioselective route could involve an asymmetric Michael addition of a nucleophile to a piperidine-derived acceptor, catalyzed by a chiral organocatalyst, to set the stereochemistry of the spirocenter. Subsequent cyclization and functional group manipulation would then lead to the final iodomethyl-substituted product.
Diastereoselective Control in Spirocenter Formation
In addition to controlling the absolute stereochemistry (enantioselectivity), controlling the relative stereochemistry of multiple stereocenters (diastereoselectivity) is equally important, particularly at the spirocenter. For this compound, the formation of the spirocyclic junction can lead to different diastereomers depending on the orientation of the substituents on both rings.
A notable example of diastereoselective control in a related system is the synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.netscilit.com In this work, a gold- and palladium-relay catalytic tandem cyclization of enynamides with vinyl benzoxazinanones was developed. researchgate.netscilit.com This method efficiently constructs the spiro[4.5]decane skeleton with high diastereoselectivity, achieving diastereomeric ratios (d.r.) of up to >20:1. scilit.com The stereochemical outcome is dictated by the facial selectivity of the cycloaddition step, which is influenced by the steric and electronic properties of the substrates and catalysts.
Substrate-controlled diastereoselectivity is another common strategy. In the synthesis of spiro-fused pyrrolidine (B122466) and piperidine (B6355638) scaffolds from lactams, the inherent stereochemistry of the starting material can direct the formation of the new stereocenters with high levels of diastereoselectivity, obviating the need for external chiral reagents or catalysts. nih.govresearchgate.net This approach relies on the conformational biases of the cyclic precursors to favor the approach of reagents from a specific face.
For the synthesis of this compound, a potential diastereoselective strategy could involve an intramolecular cyclization of a piperidine precursor bearing a chiral center. The existing stereocenter would influence the transition state of the cyclization, leading to the preferential formation of one diastereomer of the spirocycle.
Chiral Auxiliary and Organocatalytic Approaches
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. This is a robust and often predictable method for asymmetric synthesis.
In the context of spirocyclic piperidines, chiral auxiliaries such as Evans' oxazolidinones have been instrumental. rsc.org These auxiliaries can be attached to a precursor molecule, and subsequent reactions, such as alkylations or aldol reactions, proceed with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. For the synthesis of this compound, a chiral auxiliary could be appended to the nitrogen of the piperidine ring or to a functional group on the tetrahydrofuran (B95107) precursor. This would guide the stereoselective formation of the spirocenter, after which the auxiliary would be cleaved to yield the enantiomerically enriched product. Commonly used chiral auxiliaries are often derived from readily available natural products like amino acids or terpenes. sigmaaldrich.com
Organocatalytic approaches , as briefly mentioned earlier, provide a powerful metal-free alternative for the asymmetric synthesis of spiro-N-heterocycles. nih.gov Chiral Brønsted acids, for instance, can activate substrates towards nucleophilic attack in an enantioselective manner. A confined imidodiphosphorimidate (IDPi) Brønsted acid has been shown to catalyze the formal cycloaddition of bicyclo[1.1.0]butanes with N-aryl imines to generate chiral azabicyclo[2.1.1]hexanes with high enantioselectivity. nih.gov This highlights the potential of chiral organocatalysts to create complex, stereochemically defined nitrogen-containing rings.
A plausible organocatalytic route to an enantiomerically enriched 2-oxa-6-azaspiro[4.5]decane core could involve a Michael-aldol cascade reaction catalyzed by a chiral secondary amine, a strategy that has proven effective in the synthesis of spirocyclic oxindoles containing multiple stereocenters. researchgate.net
Resolution Techniques for Enantiopure this compound
When a racemic mixture of a compound is synthesized, resolution is the process of separating the two enantiomers. This can be achieved through several methods.
One common method is the formation of diastereomeric salts. The racemic spirocyclic amine can be reacted with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, and can often be separated by crystallization. Once separated, the individual diastereomeric salts can be treated with a base to regenerate the pure enantiomers of the spirocyclic amine.
Kinetic resolution is another powerful technique. This method relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. For example, in the presence of a chiral base, one enantiomer of a racemic mixture may be deprotonated and react with an electrophile much faster than the other. This has been successfully demonstrated for the kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines using the chiral base n-BuLi/sparteine. rsc.orgrsc.orgwhiterose.ac.uknih.gov This approach yields both the unreacted, enantiomerically enriched starting material and the product of the reaction, also in an enantiomerically enriched form. A similar strategy could be applied to a suitable precursor of this compound to resolve its enantiomers.
The following table summarizes the key stereochemical control strategies discussed:
| Strategy | Description | Example Application (Analogous Systems) |
| Enantioselective Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Iridium-catalyzed intramolecular allylic alkylation for spiroindolenines. nih.gov |
| Diastereoselective Control | Controlling the relative stereochemistry of multiple stereocenters. | Gold- and palladium-relay catalysis for 2-oxa-7-azaspiro[4.5]decanes. scilit.com |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereochemistry. | Evans' oxazolidinones in the synthesis of complex natural products. rsc.org |
| Organocatalysis | Use of small chiral organic molecules as catalysts. | Chiral secondary amine catalysis for spirooxindole synthesis. researchgate.net |
| Resolution Techniques | Separation of a racemic mixture into its constituent enantiomers. | Kinetic resolution of spirocyclic piperidines using a chiral base. rsc.orgwhiterose.ac.uk |
Theoretical and Computational Investigations of 3 Iodomethyl 2 Oxa 6 Azaspiro 4.5 Decane
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule. For 3-(Iodomethyl)-2-oxa-6-azaspiro[4.5]decane, methods such as Density Functional Theory (DFT) are employed to elucidate its electronic structure. These calculations provide crucial data on molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.
Furthermore, the electrostatic potential surface can be mapped to identify regions of positive and negative charge, highlighting potential sites for electrophilic and nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other chemical species. Key parameters derived from these calculations are summarized in the table below.
| Parameter | Calculated Value | Significance |
| HOMO Energy | (Value) eV | Indicates the propensity to donate electrons. |
| LUMO Energy | (Value) eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | (Value) eV | Relates to chemical reactivity and stability. |
| Dipole Moment | (Value) Debye | Measures the overall polarity of the molecule. |
Note: The specific values in this table are placeholders and would be determined from actual quantum chemical calculation outputs.
Molecular Dynamics Simulations for Conformational Landscape Analysis
The flexibility of the spirocyclic system in this compound means it can adopt various three-dimensional arrangements or conformations. Molecular Dynamics (MD) simulations are utilized to explore this conformational landscape. By simulating the motion of the atoms over time, MD provides a dynamic picture of the molecule's behavior.
These simulations can identify the most stable, low-energy conformations and the energy barriers between them. Understanding the preferred conformations is critical as the shape of the molecule influences its interactions and properties. The analysis of the MD trajectories can reveal the flexibility of different parts of the molecule, such as the piperidine (B6355638) and tetrahydrofuran (B95107) rings, and the orientation of the iodomethyl group.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
| Chair-Twist | 0.0 | (Values) |
| Boat-Envelope | (Value) | (Values) |
| Other | (Value) | (Values) |
Note: The data in this table is illustrative of the types of results obtained from MD simulations.
Modeling of Reaction Mechanisms and Transition States in Spirocyclization Processes
The formation of the 2-oxa-6-azaspiro[4.5]decane core is a key synthetic step. Computational modeling can be employed to investigate the mechanisms of these spirocyclization reactions. By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be determined.
These models provide detailed insights into the geometry of the transition states, which are the highest energy points along the reaction coordinate. Understanding the structure of these transient species is crucial for optimizing reaction conditions to improve yield and selectivity. For instance, the role of the iodomethyl group in facilitating or influencing the cyclization can be computationally explored.
Docking and Molecular Recognition Studies (in the context of scaffold utility, not biological activity)
To assess the utility of the this compound framework as a scaffold in medicinal chemistry or materials science, molecular docking and recognition studies can be performed. These computational techniques predict the preferred orientation of the molecule when bound to a larger receptor or within a binding site.
In this context, the focus is not on biological activity but on understanding the non-covalent interactions that the spirocycle can form. These studies can reveal key interaction points, such as hydrogen bonding capabilities of the amine and ether oxygen, and the potential for halogen bonding involving the iodine atom. This information is valuable for designing larger molecules that incorporate this spirocyclic core for specific applications where molecular shape and recognition are important.
3 Iodomethyl 2 Oxa 6 Azaspiro 4.5 Decane As a Key Synthetic Intermediate
Utility in the Construction of Complex Organic Molecules
The 3-(Iodomethyl)-2-oxa-6-azaspiro[4.5]decane molecule serves as a versatile building block for introducing a spirocyclic motif into larger, more complex organic structures. The primary site of reactivity is the carbon-iodine bond. The iodomethyl group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions. This allows for the facile attachment of the entire 2-oxa-6-azaspiro[4.5]decane framework to a wide variety of nucleophiles.
Key transformations leveraging the iodomethyl group include:
Alkylation of N-nucleophiles: Amines, amides, and other nitrogen-containing heterocycles can displace the iodide to form new C-N bonds, leading to more elaborate nitrogenous compounds.
Alkylation of O-nucleophiles: Alcohols and phenols can be alkylated to form the corresponding ethers, incorporating the spirocyclic moiety.
Alkylation of S-nucleophiles: Thiols and related sulfur nucleophiles readily react to form thioethers.
Alkylation of C-nucleophiles: Carbanions, such as those derived from malonates or organometallic reagents, can be used to form new C-C bonds, extending the carbon skeleton.
The inherent three-dimensionality of the spiro[4.5]decane core is a significant advantage, as it allows for the projection of substituents into distinct vectors in space. tandfonline.comnih.gov This is particularly important in the synthesis of bioactive molecules where specific spatial arrangements of functional groups are required for interaction with biological targets. The rigidity of the spirocycle helps to lock in a particular conformation, reducing the entropic penalty upon binding to a receptor or enzyme. researchgate.net
| Nucleophile (Nu-H) | Resulting Functional Group | Potential Application |
|---|---|---|
| Primary/Secondary Amine (R₂NH) | Tertiary/Quaternary Amine | Synthesis of bioactive amines, ligands |
| Alcohol (ROH) | Ether | Introduction of spirocyclic ether motifs |
| Thiol (RSH) | Thioether | Synthesis of sulfur-containing analogues |
| Malonate Ester (CH₂(CO₂Et)₂) | Dialkyl Malonate | Carbon chain extension |
Precursor Role in Diverse Heterocyclic Scaffold Synthesis
Beyond its use as an alkylating agent, this compound can serve as a precursor for the synthesis of more complex, fused, or modified heterocyclic scaffolds. The presence of both a reactive iodomethyl group and a secondary amine within the same molecule allows for a range of intramolecular and intermolecular reactions.
For instance, the secondary amine in the 6-position can be functionalized, followed by reactions involving the iodomethyl group. Alternatively, the iodomethyl group can be transformed into other functionalities, which can then participate in cyclization reactions.
Potential synthetic pathways include:
Intramolecular Cyclization: Following N-acylation or N-alkylation of the secondary amine with a suitable tethered nucleophile, an intramolecular cyclization could lead to the formation of bicyclic or bridged systems.
Ring Transformation: The tetrahydrofuran (B95107) ring could potentially be opened under specific conditions, and the resulting intermediate could be recyclized to form different heterocyclic systems.
Multi-component Reactions: The amine functionality could participate in multi-component reactions, with the iodomethyl group serving as a handle for subsequent modifications.
The synthesis of various oxa-azaspiro[4.5]decane derivatives has been explored for applications such as radioligands for sigma-1 receptors, highlighting the interest in this particular scaffold in medicinal chemistry. nih.gov
Applications in Fragment-Based Drug Discovery Libraries (Focus on chemical library diversity, not specific drug efficacy)
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. This approach relies on screening libraries of low molecular weight compounds ("fragments") to identify those that bind weakly to a biological target. Due to their inherent three-dimensionality and structural novelty, spirocyclic scaffolds are increasingly being incorporated into fragment libraries. nih.govresearchgate.net
This compound is an ideal candidate for inclusion in such libraries, either directly or as a precursor to a diverse set of fragments. The key advantages include:
Three-Dimensionality: Unlike flat, aromatic compounds that dominate many screening libraries, the spiro[4.5]decane core possesses a well-defined three-dimensional shape. tandfonline.comspirochem.com This allows it to explore regions of chemical space that are often neglected, potentially leading to novel interactions with protein binding sites. spirochem.com
Scaffold Diversity: The 2-oxa-6-azaspiro[4.5]decane framework represents a novel and underexplored scaffold, which can lead to the discovery of new intellectual property.
Vectorial Elaboration: The iodomethyl group provides a clear and synthetically tractable vector for fragment elaboration. Once a fragment hit is identified, the iodomethyl handle can be used to grow the fragment in a specific direction to improve binding affinity and selectivity. This is a critical aspect of the fragment-to-lead optimization process.
| Property | Relevance to FBDD | Contribution of the Spirocyclic Scaffold |
|---|---|---|
| Molecular Weight | Typically low (< 300 Da) | The core scaffold has a moderate molecular weight, suitable for fragment libraries. |
| cLogP | Typically low (< 3) | The presence of heteroatoms (O, N) helps to maintain a favorable cLogP. |
| 3D Shape (Fsp³) | High degree of saturation is desirable | The spirocyclic nature ensures a high fraction of sp³ hybridized carbons, leading to greater three-dimensionality. spirochem.com |
| Synthetic Tractability | Clear vectors for elaboration are needed | The iodomethyl group provides a reliable synthetic handle for fragment growing. |
Scalable Synthesis and Process Chemistry Considerations
For any synthetic intermediate to be truly useful, its synthesis must be amenable to scale-up. While specific process chemistry for this compound is not widely reported, general strategies for the synthesis of related spirocyclic systems can be considered.
A plausible retrosynthetic analysis suggests that the target molecule could be assembled from simpler, commercially available starting materials. Key steps in a potential large-scale synthesis would likely involve:
Formation of the Spirocyclic Core: This could be achieved through various methods, such as the intramolecular cyclization of a suitably substituted piperidine (B6355638) derivative or a [3+2] cycloaddition reaction.
Introduction of the Iodomethyl Group: This could be accomplished via the reduction of a corresponding ester or carboxylic acid to an alcohol, followed by iodination (e.g., using iodine and triphenylphosphine).
Process chemistry optimization would focus on several key aspects:
Cost of Starting Materials: Utilizing inexpensive and readily available feedstocks is crucial for economic viability.
Reaction Efficiency and Yield: Maximizing the yield of each step and minimizing the formation of byproducts is essential.
Safety and Environmental Impact: Avoiding hazardous reagents and solvents and minimizing waste generation are key considerations in modern process chemistry.
Purification: Developing robust and scalable purification methods, such as crystallization or distillation, is critical for obtaining the final product in high purity.
The development of scalable routes to related oxa-azaspiro compounds has been demonstrated, suggesting that a practical synthesis of this compound is feasible. nih.gov
Future Research Directions and Synthetic Challenges
Development of Novel and Efficient Synthetic Pathways
The synthesis of spiro compounds, particularly those with embedded heteroatoms, presents a considerable challenge to synthetic organic chemists due to their three-dimensional complexity and conformational rigidity. mdpi.com Current synthetic strategies for constructing oxa-azaspiro[4.5]decane skeletons often involve multi-step sequences. A promising future direction lies in the development of more convergent and atom-economical synthetic routes.
One potential approach involves the application of domino reactions, where multiple bond-forming events occur in a single synthetic operation. For instance, a microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino methodology has been successfully employed for the synthesis of other spiro compounds. mdpi.com Adapting such a strategy could enable the rapid assembly of the 2-oxa-6-azaspiro[4.5]decane core from simple, readily available starting materials.
Furthermore, metal-catalyzed cascade cyclizations have shown great promise in the synthesis of complex heterocyclic systems. A diastereoselective gold and palladium relay catalytic tandem cyclization has been reported for the synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.netresearchgate.net Future research could focus on tailoring similar catalytic systems to achieve the specific substitution pattern of 3-(Iodomethyl)-2-oxa-6-azaspiro[4.5]decane, potentially through the use of appropriately functionalized starting materials. The challenge will be to ensure the compatibility of the reactive iodomethyl group with the catalytic cycle.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Multicomponent Domino Reactions | High atom economy, operational simplicity, rapid assembly of the core structure. | Identification of suitable starting materials and reaction conditions, control of regioselectivity. |
| Metal-Catalyzed Cascade Cyclizations | High efficiency, potential for stereocontrol. | Catalyst compatibility with the iodomethyl group, control of diastereoselectivity. |
| Intramolecular Cyclization of Functionalized Precursors | Good control over substitution patterns. | Synthesis of the linear precursor, achieving efficient cyclization. |
Exploration of New Reactivity Modes for the Iodomethyl Group
The iodomethyl group is a versatile functional handle, typically employed in nucleophilic substitution reactions. However, its reactivity can be expanded beyond this traditional role. In the context of the 2-oxa-6-azaspiro[4.5]decane scaffold, exploring novel transformations of the C-I bond is a fertile area for future investigation.
The iodomethyl group can participate in radical reactions. For example, treatment of 1-iodomethyl-1,5-bis-epoxides with zinc has been shown to afford substituted tetrahydrofurans through a stereospecific elimination/cyclization sequence. nih.gov Similar radical-mediated cyclizations or intermolecular couplings could be envisioned for this compound, leading to the formation of more complex polycyclic systems.
Furthermore, the iodomethyl group can be a precursor for organometallic species. Conversion to an organozinc or organolithium reagent would open up a wide range of carbon-carbon bond-forming reactions, allowing for the introduction of various substituents at this position. A significant challenge in this area will be the potential for intramolecular reactions or rearrangements of these highly reactive intermediates.
Finally, the development of transition-metal-catalyzed cross-coupling reactions involving the iodomethyl group could provide a powerful tool for diversification. While challenging, the direct coupling of this primary alkyl iodide with various partners (e.g., boronic acids, alkynes, amines) would be a highly valuable transformation.
| Reactivity Mode | Potential Application | Key Challenges |
| Radical Reactions | Formation of new C-C or C-heteroatom bonds, synthesis of complex polycyclic structures. | Control of regioselectivity and stereoselectivity, suppression of undesired side reactions. |
| Organometallic Intermediates | Introduction of a wide range of functional groups through reactions with electrophiles. | Stability of the organometallic reagent, potential for intramolecular reactions. |
| Cross-Coupling Reactions | Direct formation of C-C, C-N, or C-O bonds. | Development of suitable catalytic systems for this specific substrate, catalyst poisoning by the amine. |
Advanced Stereoselective Synthesis Strategies
The spirocyclic nature of this compound means that it can exist as multiple stereoisomers. The development of methods to control the stereochemistry of this molecule is crucial for its potential applications in medicinal chemistry and materials science. Future research will undoubtedly focus on advanced stereoselective synthesis strategies.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. Chiral catalysts could be employed in key bond-forming steps to induce asymmetry and produce enantiomerically enriched 2-oxa-6-azaspiro[4.5]decane derivatives. For instance, asymmetric intramolecular cyclization of a prochiral precursor could be a viable strategy.
Biocatalysis offers another promising avenue for stereoselective synthesis. Enzymes, with their inherent chirality and high selectivity, could be used to resolve racemic mixtures of intermediates or to catalyze key stereodetermining steps in the synthetic sequence. Biocatalytic dearomative spirocyclization has recently emerged as a powerful approach for constructing three-dimensional spirocyclic frameworks with exquisite stereocontrol under mild and sustainable conditions. mdpi.comresearchgate.net
Furthermore, substrate-controlled diastereoselective reactions can be employed, where the existing stereocenters in a chiral starting material direct the stereochemical outcome of subsequent transformations. The synthesis of spiroketals has been achieved with high levels of stereocontrol through such methods. benthamscience.comnih.gov The challenge lies in designing synthetic routes that effectively leverage this principle to achieve the desired stereoisomer of this compound.
Integration into Automated Synthesis Platforms
The increasing demand for large libraries of structurally diverse compounds for high-throughput screening has driven the development of automated synthesis platforms. Integrating the synthesis of this compound and its derivatives into such platforms would significantly accelerate the discovery of new bioactive molecules.
Flow chemistry is particularly well-suited for automated synthesis. nih.gov The synthesis of heterocycles in continuous-flow reactors offers several advantages, including precise control over reaction parameters, enhanced safety, and the potential for in-line purification and analysis. springerprofessional.dedurham.ac.uk A future research direction would be to develop a robust and scalable flow synthesis of the 2-oxa-6-azaspiro[4.5]decane core, followed by in-flow functionalization, including the introduction of the iodomethyl group.
Solid-phase organic synthesis (SPOS) is another powerful technique for automated library generation. researchgate.net The 2-oxa-6-azaspiro[4.5]decane scaffold could be anchored to a solid support, allowing for the sequential addition of building blocks and reagents in an automated fashion. The final iodomethylated product could then be cleaved from the resin. A key challenge in this approach is the development of suitable linkers and reaction conditions that are compatible with the solid support.
Sustainable and Green Chemistry Approaches in its Synthesis and Transformations
The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will likely focus on developing more environmentally benign synthetic methods.
This includes the use of greener solvents, such as water or bio-based solvents, and the development of catalyst-free or solvent-free reaction conditions. researchgate.net For example, iodine has been used as a catalyst for the regioselective synthesis of spiro heterobicyclic rings under solvent-free microwave irradiation. nih.gov
The development of catalytic reactions that proceed with high atom economy is another key aspect of green chemistry. This involves minimizing the formation of byproducts and waste. Multicomponent reactions are inherently atom-economical and are therefore a desirable approach. mdpi.com
Furthermore, the use of renewable starting materials and energy-efficient reaction conditions, such as those enabled by photochemistry or electrochemistry, will be important areas of investigation. The goal is to develop synthetic pathways that are not only efficient and versatile but also have a minimal environmental impact. cambridgescholars.com The application of biocatalysis, as mentioned earlier, also aligns with the principles of green chemistry by utilizing enzymes that operate under mild conditions. mdpi.comresearchgate.net
Q & A
Q. How can researchers identify and quantify trace impurities in synthesized batches?
- Methodological Answer :
- LC-HRMS : Use a Chromolith HPLC column (C18, 2 µm particles) with a 0.1% formic acid/acetonitrile gradient.
- NMR DOSY : Differentiate impurities by diffusion coefficients.
- Reference Standards : Synthesize potential byproducts (e.g., deiodinated analogs) for spiking experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
